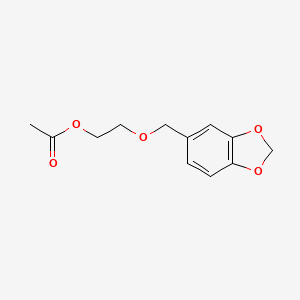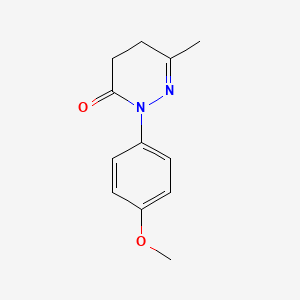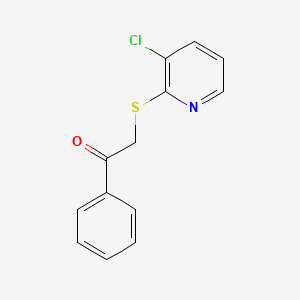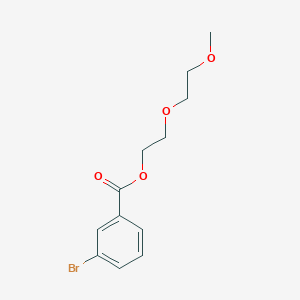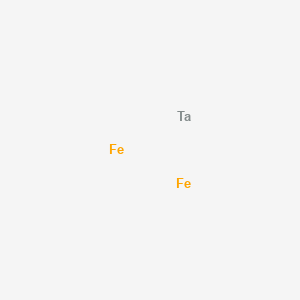
Iron;tantalum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-tantalum is a compound formed by the combination of iron and tantalum. Tantalum is a transition metal known for its high melting point, corrosion resistance, and ability to form stable compounds . Iron, on the other hand, is a widely used metal known for its magnetic properties and role in biological systems . The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron-tantalum compounds can be synthesized using various methods. One common method involves the solvothermal-augmented calcination protocol. This method involves the use of a solvothermal process followed by calcination at high temperatures to form the desired compound . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired phase and structure.
Industrial Production Methods: In industrial settings, iron-tantalum compounds are often produced using high-temperature methods. For example, the in situ casting-heat treatment reaction method can be used to produce micro-nano tantalum carbide ceramic particles at the interface between cast iron and tantalum . This method allows for the production of fine grains with controlled properties.
Análisis De Reacciones Químicas
Types of Reactions: Iron-tantalum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, tantalum reacts with halogens to form tantalum (V) halides, such as tantalum (V) chloride (TaCl₅) and tantalum (V) bromide (TaBr₅) .
Common Reagents and Conditions: Common reagents used in the reactions of iron-tantalum compounds include halogens (e.g., chlorine, bromine) and acids (e.g., hydrofluoric acid). The reactions typically occur under specific conditions, such as elevated temperatures and controlled atmospheres .
Major Products Formed: The major products formed from the reactions of iron-tantalum compounds include tantalum halides, oxides, and carbides. For example, the reaction of tantalum with oxygen forms tantalum pentoxide (Ta₂O₅), a compound known for its high stability and resistance to corrosion .
Aplicaciones Científicas De Investigación
Iron-tantalum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen evolution and oxidation processes . In biology and medicine, tantalum’s biocompatibility makes it suitable for use in medical implants and surgical devices . In industry, iron-tantalum compounds are used in high-temperature applications, such as aircraft engines and heat exchangers .
Mecanismo De Acción
The mechanism of action of iron-tantalum compounds involves their ability to form stable bonds and resist corrosion. Tantalum’s electron configuration and oxidation states contribute to its stability and resistance to chemical attack . In biological systems, iron plays a crucial role in oxygen transport and cellular oxidation mechanisms . The combination of these properties makes iron-tantalum compounds effective in various applications.
Comparación Con Compuestos Similares
Iron-tantalum compounds can be compared with other transition metal compounds, such as those containing titanium, zirconium, and niobium. These compounds share similar properties, such as high melting points and resistance to corrosion . iron-tantalum compounds are unique in their combination of magnetic properties (from iron) and corrosion resistance (from tantalum), making them suitable for specialized applications .
List of Similar Compounds:- Titanium-tantalum
- Zirconium-tantalum
- Niobium-tantalum
These compounds, like iron-tantalum, are used in high-temperature and corrosion-resistant applications, but each has its unique set of properties that make them suitable for specific uses.
Propiedades
Número CAS |
12023-37-9 |
|---|---|
Fórmula molecular |
Fe2Ta |
Peso molecular |
292.64 g/mol |
Nombre IUPAC |
iron;tantalum |
InChI |
InChI=1S/2Fe.Ta |
Clave InChI |
KTEKUSLEKGOBBR-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



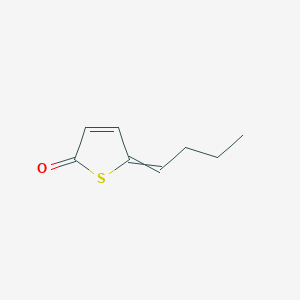

![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)

![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)

